Carbazole-9-ethanol

Description

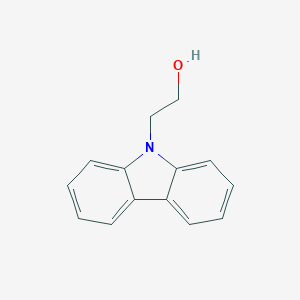

Carbazole-9-ethanol (CAS 1484-14-6), also known as 9H-carbazol-9-ethanol, is a carbazole derivative with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . It is a white crystalline powder with a melting point of 78–82°C and is stable under ambient conditions. Its structure features a carbazole core (a tricyclic aromatic system) substituted with an ethanol group at the 9-position (Figure 1). This polar hydroxyl group distinguishes it from other carbazole derivatives and influences its solubility, reactivity, and applications. This compound is primarily used in analytical chemistry, such as in spectrophotometric assays for pectin quantification via galacturonic acid detection . Safety data indicate it is an irritant (R36/37/38), requiring protective handling .

Propriétés

IUPAC Name |

2-carbazol-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVAWLYHHZRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281278 | |

| Record name | Carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-14-6 | |

| Record name | Carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-9-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Carbazole-9-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Carbazole acts as a nucleophile, attacking the electrophilic ethylene oxide in the presence of a strong base such as potassium hydroxide (KOH). The reaction proceeds via an SN2 mechanism, where the deprotonated carbazole nitrogen attacks the less hindered carbon of the ethylene oxide, forming the ethanol-substituted product.

Key Parameters:

-

Temperature: 80–100°C (reflux conditions)

-

Solvent: Anhydrous toluene or xylene to facilitate azeotropic water removal

-

Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent oxidation of intermediates

-

Molar Ratio: Carbazole : ethylene oxide : KOH = 1 : 1.2 : 1.5 (excess base ensures complete deprotonation)

Purification and Yield Optimization

The crude product is purified via recrystallization from ethanol-water mixtures (70:30 v/v), yielding this compound with >85% purity. Further column chromatography using silica gel and ethyl acetate/hexane (1:4) achieves >98% purity.

Industrial-Scale Production Using Continuous Flow Reactors

To meet commercial demand, industrial synthesis employs continuous flow reactors for enhanced efficiency and consistency.

Process Design

-

Reactor Type: Tubular flow reactor with static mixers

-

Residence Time: 30–60 minutes

-

Pressure: 3–5 bar to maintain ethylene oxide in liquid phase

-

Catalyst: Heterogeneous solid bases (e.g., K2CO3 on alumina) to simplify product separation

Advantages Over Batch Methods

-

Higher Yield: 92–95% due to precise temperature and mixing control

-

Reduced Byproducts: Minimized oligomerization of ethylene oxide

-

Scalability: Throughput adjustable from 10 kg/day to 1 ton/day

Alternative Synthetic Routes and Comparative Analysis

While the alkylation method dominates, exploratory routes have been investigated for niche applications.

Critical Analysis of Reaction Parameters

Base Selection

Solvent Effects

-

Polar Aprotic Solvents: DMF and DMSO increased byproduct formation via carbazole oxidation.

-

Nonpolar Solvents: Toluene and xylene favored, with toluene offering easier post-reaction separation.

Industrial Purification Techniques

Distillation

Analyse Des Réactions Chimiques

Types of Reactions: Carbazole-9-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: Carbazole-9-carboxylic acid.

Reduction: Carbazole-9-methanol.

Substitution: Carbazole-9-chloride.

Applications De Recherche Scientifique

Materials Science

Carbazole-9-ethanol is primarily used in the development of photorefractive materials. The compound's ability to undergo photoisomerization allows it to function effectively in photonic devices.

Organic Electronics

The compound is integral in the synthesis of various organic electronic materials, including:

- Light Emitting Diodes (LEDs) : C9E is used in the fabrication of organic light-emitting diodes due to its excellent charge transport properties.

- Organic Photovoltaics : It can be polymerized into copolymers that serve as donor materials in solar cells, contributing to improved performance metrics .

Medicinal Chemistry

Carbazole derivatives have shown potential in medicinal chemistry, particularly in drug development and biological assays.

Chemical Synthesis

C9E serves as an important intermediate in organic synthesis, particularly for creating more complex carbazole derivatives.

| Synthesis Route | Product |

|---|---|

| Synthesis of Methacrylates | Used to synthesize 2-(9H-carbazol-9-yl)ethyl methacrylate, which is useful in polymer chemistry . |

Case Study 1: Photovoltaic Applications

Recent studies have explored the incorporation of this compound into copolymers for photovoltaic devices. The copolymer composed of 2-(carbazol-9-yl)ethyl methacrylate and benzofuran derivatives showed promising results with an efficiency of approximately 0.03% under optimized conditions. This indicates significant potential for further enhancements through chemical modifications .

Case Study 2: Non-linear Optical Properties

Research has demonstrated that carbazole-based compounds exhibit non-linear optical (NLO) properties, making them suitable candidates for optical switching and signal processing applications. The NLO features were characterized using techniques such as FT-Raman spectroscopy, revealing their potential in advanced photonic applications .

Mécanisme D'action

The mechanism of action of Carbazole-9-ethanol involves its interaction with various molecular targets and pathways:

Anticancer Activity: this compound derivatives can reactivate the P53 molecular signaling pathway, leading to the inhibition of cancer cell proliferation.

Antimicrobial Activity: The compound can inhibit the RAS-MAPK pathway, which is crucial for the survival and growth of microbial cells.

Anti-inflammatory Activity: this compound derivatives can inhibit the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Physicochemical Properties

- Polarity: this compound’s hydroxyl group enhances polarity and water solubility compared to non-polar derivatives like 9-ethylcarbazole.

- Melting Points: Derivatives with bulky substituents (e.g., methylbenzoyl in ) exhibit higher melting points (>100°C) due to stronger intermolecular forces, whereas this compound melts at 78–82°C .

- Reactivity : Bromoethyl derivatives (e.g., ) are more reactive in nucleophilic substitutions, while sulfonyl-containing analogs (e.g., ) participate in hydrogen bonding.

Activité Biologique

Carbazole-9-ethanol, a derivative of carbazole, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's various biological effects, including antioxidant, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C_13H_11NO) features a tricyclic structure that contributes to its pharmacological potential. The hydroxyl group (-OH) enhances its reactivity and solubility in biological systems, making it a suitable candidate for drug development.

Antioxidant Activity

Carbazole derivatives have been recognized for their antioxidant properties , which are crucial in combating oxidative stress-related diseases. Research indicates that this compound exhibits significant radical scavenging activity, which can protect cells from oxidative damage.

Key Findings:

- A study demonstrated that carbazole derivatives, including this compound, showed promising antioxidant activities in both cell-free and cell-based assays .

- The compound's ability to scavenge free radicals suggests its potential role in preventing neurodegenerative diseases such as Alzheimer's by protecting neuronal cells from amyloid β-induced damage .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Recent studies highlight its selective cytotoxicity against melanoma cells while sparing normal human melanocytes.

Case Study: ECCA (9-Ethyl-9H-carbazole-3-carbaldehyde)

- ECCA demonstrated strong inhibitory activity against BRAF-mutated melanoma cells by inducing apoptosis through the activation of the p53 pathway. This suggests a potential application for carbazole derivatives in melanoma therapy .

| Compound | Activity | Mechanism |

|---|---|---|

| ECCA | Antitumor | Induces apoptosis via p53 activation |

| This compound | Cytotoxic | Selectively targets cancer cells |

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. Studies have shown that it can protect neuronal cells from glutamate-induced toxicity and may enhance cognitive function.

Research Insights:

- In vitro studies revealed that compounds based on the carbazole structure could significantly protect neuronal PC12 cells against oxidative stress .

- The protective effect against amyloid β-induced damage positions carbazole derivatives as promising candidates for neurodegenerative disease management .

Antimicrobial Activity

Beyond its antioxidant and anticancer properties, this compound exhibits antimicrobial effects. Research indicates that various carbazole derivatives possess antibacterial and antifungal activities.

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Q & A

Basic: How can researchers optimize the synthetic yield of Carbazole-9-ethanol?

Methodological Answer:

To maximize yield, focus on reaction stoichiometry and solvent selection. For example, in reductive amination of carbazole-9-acetaldehyde, sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane under inert conditions achieved 79% yield . Key parameters include:

- Molar ratios : Maintain a 1:1 ratio of carbazole-9-acetaldehyde to amine derivatives, with excess STAB (1.4 equiv) to drive the reaction .

- Temperature : Room temperature (25°C) minimizes side reactions while ensuring reactivity.

- Workup : Use aqueous NaHCO₃ for quenching and EtOAc for extraction to isolate the product efficiently .

Data Contradiction Note : Yields vary with substituents; halogenated derivatives (e.g., bromophenyl analogs) may require higher temperatures (135°C) and K₂CO₃ as a base, as seen in Ullmann-type couplings .

Advanced: How to resolve contradictory data in this compound’s reaction mechanisms?

Methodological Answer:

Contradictions often arise from substituent effects or solvent interactions. For example:

- Intermolecular hydrogen bonding : X-ray crystallography reveals N–H⋯O hydrogen bonds in derivatives like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, forming 1D chains . This structural insight clarifies why polar solvents (e.g., MeOH/H₂O) favor crystallization .

- Electrophilic substitution : Bromination at the 3-position (vs. 4-position) in carbazole derivatives alters reactivity due to steric hindrance and electronic effects . Use DFT calculations to predict regioselectivity and validate with NMR/LC-MS.

Experimental Design Tip : Compare kinetic studies under inert (N₂) vs. aerobic conditions to isolate oxidation pathways .

Basic: What characterization techniques confirm this compound’s purity and structure?

Methodological Answer:

- Melting Point (MP) : Confirm purity via MP (78–82°C) . Deviations >2°C suggest impurities.

- NMR Spectroscopy : Use ¹H-NMR to verify the ethanol moiety (δ 2.71 ppm for CH₃ in acetophenone derivatives) and carbazole aromatic protons (δ 7.32–8.21 ppm) .

- Chromatography : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials, while TLC monitors reaction progress .

Advanced: How to model this compound’s electronic properties for OLED applications?

Methodological Answer:

- Copolymer Synthesis : Incorporate this compound into methacrylate copolymers (e.g., 2-(9H-carbazol-9-yl)ethyl methacrylate) via free-radical polymerization. Optimize feed ratios to balance hole-transport properties and film stability .

- Device Testing : Use cyclic voltammetry to measure HOMO/LUMO levels and compare with electroluminescence spectra. For example, carbazole derivatives exhibit HOMO ≈ -5.3 eV, suitable for hole injection in OLEDs .

Data Contradiction Note : Discrepancies in charge mobility may arise from side-chain length; longer alkyl chains (e.g., butyl vs. ethyl) reduce crystallinity but improve solution processability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. The compound is classified as a mild irritant (H315/H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Spill Management : Contain spills with dry sand or non-combustible absorbents. Avoid water to prevent dispersion .

Advanced: How to design experiments probing substituent effects on this compound’s reactivity?

Methodological Answer:

- Variable Selection : Systematically vary substituents (e.g., electron-withdrawing groups like –NO₂ vs. electron-donating –OCH₃) at the carbazole 3- or 6-positions .

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates in real-time. For example, thiophene derivatives exhibit faster coupling kinetics due to π-conjugation .

- Control Experiments : Compare Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with Ullmann-type reactions to identify catalyst-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.